molecular formula C11H15NO2 B072417 Butyl N-phenylcarbamate CAS No. 1538-74-5

Butyl N-phenylcarbamate

Cat. No.: B072417
CAS No.: 1538-74-5
M. Wt: 193.24 g/mol
InChI Key: ZTIMKJROOYMUMU-UHFFFAOYSA-N
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Description

Butyl N-phenylcarbamate is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29705. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Inhibition of Photosynthetic Electron Transport : Alkyl-N-phenylcarbamates, including butyl variants, have been studied for their inhibitory effect on photosynthetic electron transport in spinach chloroplasts. The site of action is identified as the tyrosine radical located in the D2 protein of photosystem 2. The effectiveness of these compounds decreases with increasing hydrophobicity (Šeršen, Kráľová, & Macho, 2000).

  • Enzymatic Kinetic Resolution : The study of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate highlights its resolution into optically pure enantiomers via lipase-catalyzed transesterification, indicating potential in chiral synthesis applications (Piovan, Pasquini, & Andrade, 2011).

  • Alzheimer's Disease Treatment : Phenyl carbamates, including butyl variants, are explored for treating Alzheimer's disease due to their inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase. The study explores the chemical characteristics making some carbamates more effective inhibitors (Lin, Lee, Liu, & Wu, 2005).

  • Metabolism Studies : Research on the metabolism of m-tert.-butylphenyl N-methylcarbamate in mice and insects provides insights into the biotransformation of these compounds. The study identifies significant species variation in the yields of different types of oxidation products (Douch & Smith, 1971).

  • Catalytic Reductive Carbonylation : The role of alcohol in catalytic reductive carbonylation of nitrobenzenes to carbamates, with a focus on N-phenylcarbamate selectivity, demonstrates the influence of the solvent on product yields and selectivity (Liu & Cheng, 1991).

  • Synthesis of Chiral Compounds : The synthesis and evaluation of novel carbamate derivatives for their activity against butyrylcholinesterase, aiming at developing treatments for Alzheimer's disease, demonstrate the versatility of phenylcarbamates in medicinal chemistry (Bajda et al., 2018).

Safety and Hazards

“Butyl N-phenylcarbamate” is intended for R&D use only and is not recommended for medicinal, household, or other uses . It carries the GHS07 safety warning, with hazard statements H315-H335 .

Properties

IUPAC Name

butyl N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-3-9-14-11(13)12-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIMKJROOYMUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165422
Record name Phenylcarbamic acid butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1538-74-5
Record name Phenylcarbamic acid butyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001538745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl carbanilate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29705
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenylcarbamic acid butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl carbanilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a notable application of Butyl N-phenylcarbamate in chemical synthesis?

A1: this compound is identified as a product in the oxidative carbonylation of aniline. This reaction, utilizing cobalt-based catalytic systems, yields this compound alongside N,N′-diphenylurea. [, ]

Q2: Are there alternative methods for synthesizing this compound beyond oxidative carbonylation?

A2: Yes, research highlights a direct synthesis route for carbamates, including this compound. This method utilizes carbon dioxide and amines in the presence of titanium alkoxides like titanium n-butoxide (Ti(OnBu)4). This approach offers a near-quantitative yield (99%) of this compound from aniline under relatively mild conditions (20 minutes, 5 MPa CO2 pressure). Importantly, the titanium n-butoxide catalyst can be recovered and reused in subsequent reactions. []

Q3: What insights do we have into the molecular structure of this compound?

A3: While specific structural data for this compound isn't provided in the research excerpts, we can infer information from related compounds. For instance, the crystal structure of 2-[(Phenylcarbamoyl)amino]this compound reveals that terminal phenyl rings within the molecule adopt a dihedral angle of 86.3°. Furthermore, the crystal packing is influenced by N—H⋯O hydrogen bonds, leading to the formation of chains along the [] direction. These chains further organize into parallel C(4) and R 1 2(6) graph-set motifs. []

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